molecular formula C14H15NO6 B13679805 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13679805
M. Wt: 293.27 g/mol
InChI Key: QLOQBMBPANBSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

5-methyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO6/c1-7-11(14(16)17)13(15-21-7)12-9(19-3)5-8(18-2)6-10(12)20-4/h5-6H,1-4H3,(H,16,17)

InChI Key

QLOQBMBPANBSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C(=O)O

Origin of Product

United States

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